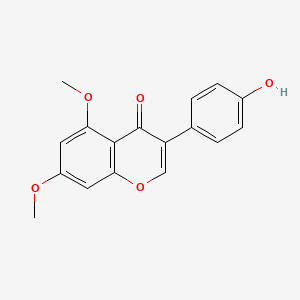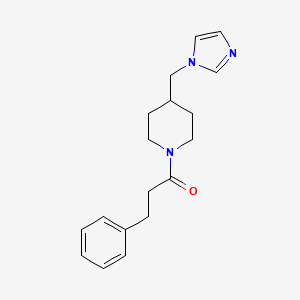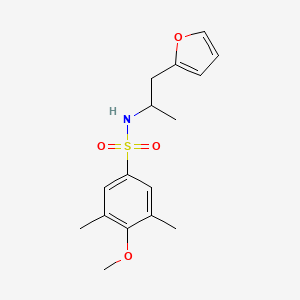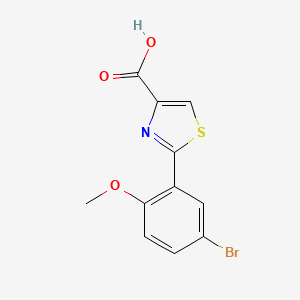![molecular formula C18H21N5OS B2825329 2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 896293-56-4](/img/structure/B2825329.png)
2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide” is a complex organic molecule that contains several functional groups, including a pyrrole ring, a 1,2,4-triazole ring, a sulfanyl group, and an acetamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and 1,2,4-triazole rings, which are five-membered rings containing nitrogen atoms. The ethyl group attached to the triazole ring and the methylphenylmethyl group attached to the acetamide group would provide additional complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole and 1,2,4-triazole rings, as well as the sulfanyl and acetamide groups. These functional groups could participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Elucidation
Research has delved into the synthesis and structural elucidation of acetamide derivatives, highlighting their significance in pharmaceutical development. These studies often focus on the antimicrobial, antifungal, and antitubercular activities of synthesized compounds, utilizing techniques like NMR, Mass Spectra, IR Spectra, and Elemental Analysis for structural assignment. For instance, a series of acetamide derivatives were synthesized and screened for in-vitro Antibacterial, Antifungal, and anti-tuberculosis activity, underscoring the wide range of pharmaceutical activities associated with the 1,2,4-triazole ring system, including anti-inflammatory, analgesic, and antimicrobial effects (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011).
Antimicrobial and Antifungal Screening
The antimicrobial and antifungal properties of novel acetamide and pyrrol derivatives are a focal point of research, with studies demonstrating the potential of these compounds as effective agents against various pathogens. This includes the exploration of their synthesis, the assessment of insecticidal activity against pests like Spodoptera littoralis, and evaluations of their virucidal activities against viruses, highlighting the diverse applications of these compounds in addressing microbial resistance and disease control (Fadda et al., 2017).
Pharmaceutical Development
In pharmaceutical development, these compounds' synthesis and biological evaluation, including their role as glutaminase inhibitors, present significant therapeutic potential. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were investigated for their ability to inhibit kidney-type glutaminase, highlighting the pursuit of novel treatments for diseases like cancer by targeting specific metabolic pathways (Shukla et al., 2012).
Antioxidant Activity
The exploration of antioxidant activities in coordination complexes constructed from pyrazole-acetamide derivatives showcases the intersection of inorganic chemistry and biological applications. Such studies not only contribute to understanding the chemical basis of antioxidant properties but also open avenues for the development of new therapeutic agents with potential benefits in oxidative stress-related diseases (Chkirate et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial growth and survival, making them attractive targets for antibacterial agents .
Mode of Action
The compound interacts with its targets through binding interactions . It inhibits the activity of the Enoyl ACP Reductase and DHFR enzymes, thereby disrupting the normal functioning of these enzymes . This inhibition can lead to the cessation of bacterial growth, providing a potential mechanism for its antibacterial activity .
Biochemical Pathways
The compound affects the biochemical pathways associated with the Enoyl ACP Reductase and DHFR enzymes . The inhibition of these enzymes disrupts the normal metabolic processes of the bacteria, leading to their eventual death .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By inhibiting the activity of key enzymes, the compound disrupts the normal metabolic processes of the bacteria, leading to their death .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-3-16-20-21-18(23(16)22-10-4-5-11-22)25-13-17(24)19-12-15-8-6-14(2)7-9-15/h4-11H,3,12-13H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJPLECGGPWIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Fluoro-4-methoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2825249.png)
![3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2825251.png)


![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate](/img/structure/B2825255.png)

![Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2825260.png)


![2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2825266.png)
![5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2825268.png)
